4-(2-Chloroethyl)-N-(3-fluorophenyl)-benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Chloroethyl)-N-(3-fluorophenyl)-benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and antifungal agents. This compound features a benzenesulfonamide core with a 2-chloroethyl group and a 3-fluorophenyl group attached, making it a molecule of interest for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloroethyl)-N-(3-fluorophenyl)-benzenesulfonamide typically involves the reaction of 4-(2-chloroethyl)benzenesulfonyl chloride with 3-fluoroaniline. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or chloroform
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloroethyl)-N-(3-fluorophenyl)-benzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or DMF.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in solvents like ether or THF.
Major Products Formed
Nucleophilic substitution: Formation of substituted sulfonamides.
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
4-(2-Chloroethyl)-N-(3-fluorophenyl)-benzenesulfonamide has several applications in scientific research:
Medicinal chemistry: Used as a precursor for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antimicrobial drugs.
Biological studies: Employed in the study of enzyme inhibition and protein binding interactions.
Industrial applications: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-(2-Chloroethyl)-N-(3-fluorophenyl)-benzenesulfonamide involves its interaction with biological targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking the substrate from accessing the enzyme. The molecular targets and pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Chloroethyl)-N-(4-fluorophenyl)-benzenesulfonamide
- 4-(2-Chloroethyl)-N-(3-chlorophenyl)-benzenesulfonamide
- 4-(2-Chloroethyl)-N-(3-methylphenyl)-benzenesulfonamide
Uniqueness
4-(2-Chloroethyl)-N-(3-fluorophenyl)-benzenesulfonamide is unique due to the presence of both the 2-chloroethyl and 3-fluorophenyl groups, which confer specific chemical and biological properties. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it a valuable molecule for drug development and other applications.
Properties
CAS No. |
1018262-52-6 |
---|---|
Molecular Formula |
C14H13ClFNO2S |
Molecular Weight |
313.8 g/mol |
IUPAC Name |
4-(2-chloroethyl)-N-(3-fluorophenyl)benzenesulfonamide |
InChI |
InChI=1S/C14H13ClFNO2S/c15-9-8-11-4-6-14(7-5-11)20(18,19)17-13-3-1-2-12(16)10-13/h1-7,10,17H,8-9H2 |
InChI Key |
OUTMDXJBLYOHBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)NS(=O)(=O)C2=CC=C(C=C2)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.